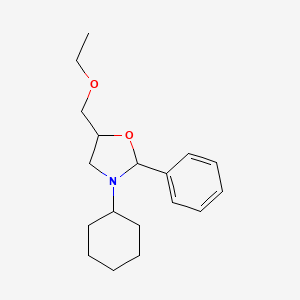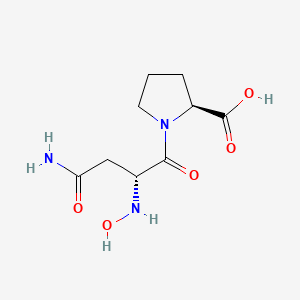![molecular formula C18H20N2OS B14393650 10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL CAS No. 89907-40-4](/img/structure/B14393650.png)
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL is a compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The incorporation of a piperidine moiety into the phenothiazine structure enhances its biological activity and broadens its application spectrum.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of primary amines with diols.
Attachment to Phenothiazine: The piperidine moiety is then attached to the phenothiazine core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts such as rhodium complexes can facilitate the hydrogenation and cyclization processes, making the synthesis more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives .
Aplicaciones Científicas De Investigación
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a therapeutic agent in treating various diseases.
Medicine: It has shown promise in the development of antipsychotic and antiemetic drugs.
Industry: The compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets, including dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The piperidine moiety enhances its binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL is unique due to its enhanced biological activity and broader application spectrum compared to other phenothiazine derivatives. The incorporation of the piperidine moiety significantly improves its pharmacological profile, making it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
89907-40-4 |
|---|---|
Fórmula molecular |
C18H20N2OS |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
10-(piperidin-3-ylmethyl)phenothiazin-1-ol |
InChI |
InChI=1S/C18H20N2OS/c21-15-7-3-9-17-18(15)20(12-13-5-4-10-19-11-13)14-6-1-2-8-16(14)22-17/h1-3,6-9,13,19,21H,4-5,10-12H2 |
Clave InChI |
CUHYRYQKHKZJMY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CN2C3=CC=CC=C3SC4=CC=CC(=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


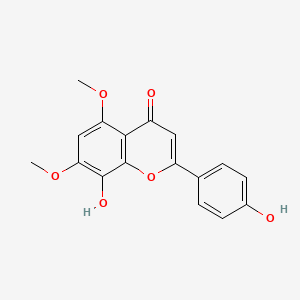
![3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14393580.png)

![6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14393594.png)
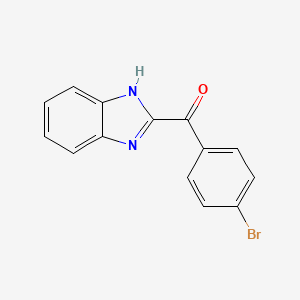
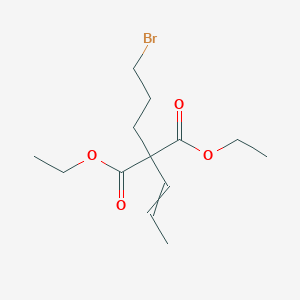
![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)
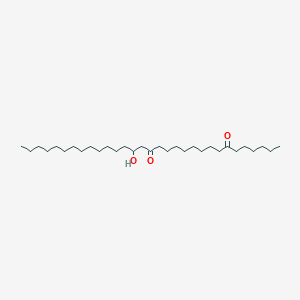
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
